

Comprehensive Spectroscopic Characterization of 7-Methoxy-8-nitroisoquinoline

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Compound of Interest

Compound Name: 7-Methoxy-8-nitroisoquinoline

CAS No.: 63485-75-6

Cat. No.: B029856

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Executive Summary & Structural Context[1][2][3][4]

7-Methoxy-8-nitroisoquinoline (CAS: 63485-75-6) represents a critical intermediate in the synthesis of complex benzylisoquinoline alkaloids and potential antineoplastic agents. Its structural uniqueness lies in the peri-substitution pattern (positions 1 and 8), where the steric and electronic interaction between the C1-proton and the C8-nitro group creates distinct spectroscopic signatures.

This guide provides a definitive analysis of the molecule's spectral properties (NMR, IR, MS), grounded in the mechanistic causality of substituent effects. It is designed to assist medicinal chemists in validating the regioselectivity of nitration reactions on 7-methoxyisoquinoline.

Structural Logic and Numbering

To interpret the spectra correctly, the numbering system must be rigorous:

- Isoquinoline Core: Bicyclic aromatic system.
- Position 7 (Methoxy): Electron-donating group (EDG); activates the ring and directs electrophilic substitution to positions 6 and 8.
- Position 8 (Nitro): Electron-withdrawing group (EWG); introduced via electrophilic aromatic substitution. Position 8 is favored over position 6 due to the stabilization of the transition

state at the

-position of the naphthalene-like system, despite steric hindrance.

Synthesis & Workflow Visualization

The generation of reliable spectroscopic data begins with a controlled synthesis. The primary route involves the regioselective nitration of 7-methoxyisoquinoline.

Experimental Workflow



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Figure 1: Synthetic pathway and purification workflow for isolating the 8-nitro isomer.

Nuclear Magnetic Resonance (NMR) Analysis[5][6][7][8]

The

¹H NMR spectrum is the most powerful tool for confirming the 8-nitro regiochemistry. The key diagnostic indicator is the Peri-Effect.[1]

The Peri-Effect (Critical Insight)

In isoquinolines, a substituent at C8 is spatially proximate to the proton at C1. A nitro group at C8 exerts a strong deshielding anisotropic effect and Van der Waals repulsion on H1.

- Observation: H1 shifts downfield significantly (often >0.5 ppm) compared to the precursor.
- Validation: If the nitro group were at position 6, H1 would not show this dramatic shift.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Position	Chemical Shift (, ppm)	Multiplicity	Coupling (, Hz)	Assignment Logic
H-1	9.85 - 10.05	Singlet (s)	-	Diagnostic: Peri-deshielding by 8-NO . Most downfield signal.
H-3	8.65	Doublet (d)	5.8	Pyridine ring proton; to Nitrogen.
H-4	7.75	Doublet (d)	5.8	Pyridine ring proton; to Nitrogen.
H-5	8.15	Doublet (d)	9.2	Ortho to H6; Deshielded by 8-NO (para-like effect).
H-6	7.60	Doublet (d)	9.2	Ortho to H5; Shielded by 7-OMe.
OCH	4.08	Singlet (s)	-	Methoxyl group at C7.

C NMR Highlights

- C-1: ~150 ppm (Deshielded, adjacent to N).
- C-7: ~155 ppm (Ipso to Oxygen).
- C-8: ~140 ppm (Ipso to Nitro).

- OCH

: ~56 ppm.

Infrared Spectroscopy (IR)[2][6][8]

IR analysis provides quick confirmation of functional group transformation (Nitration).

Diagnostic Bands

The spectrum is dominated by the strong dipoles of the nitro and methoxy groups.

Functional Group	Wavenumber (cm ⁻¹)	Mode	Structural Insight
Nitro (NO ₂)	1535 ± 10	Asymmetric Stretch	Strong intensity; confirms nitration.
Nitro (NO ₂)	1350 ± 10	Symmetric Stretch	Paired with the 1535 band.
Methoxy (C-O)	1260 - 1275	C-O-C Stretch	Characteristic aryl ether band.
C-H (Aromatic)	3050 - 3100	Stretching	Weak, sharp bands.
C=N / C=C	1620, 1590	Ring Skeletal	Isoquinoline backbone vibrations.

Mass Spectrometry (MS)[9]

Mass spectrometry validates the molecular formula and provides a fragmentation fingerprint characteristic of nitro-aromatics.

Ionization Data (EI, 70 eV)

- Molecular Ion (M⁺)

): m/z 204 (Base peak or high intensity).

- Formula: C

H

N

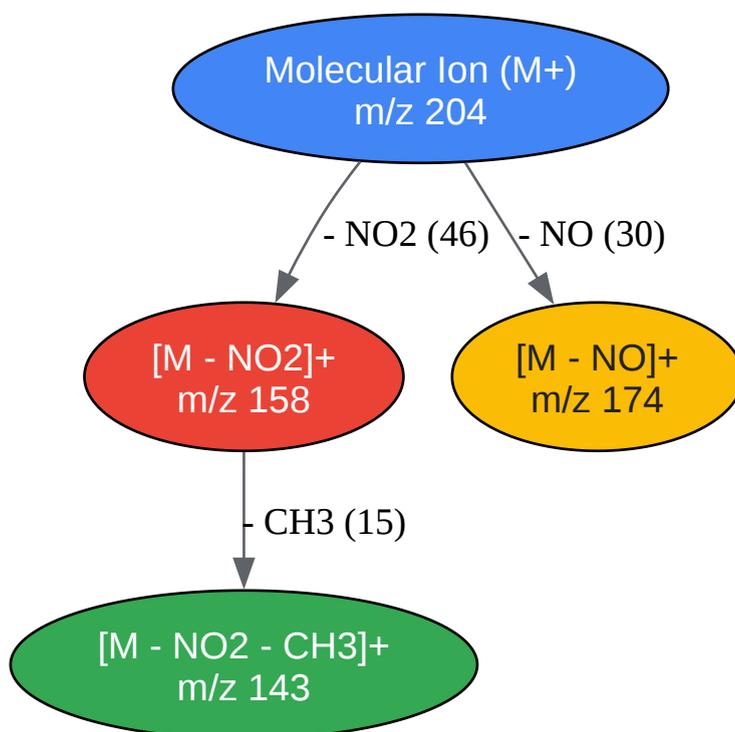
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.[2]

Fragmentation Pathway

Nitro compounds often undergo characteristic losses of NO

, NO, or an "ortho effect" involving the neighboring substituent (OMe).



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Figure 2: Proposed fragmentation pathway for **7-Methoxy-8-nitroisoquinoline**.

- m/z 174 ([M-NO]

): Common in nitroaromatics containing an ortho-substituent containing oxygen (ortho effect).

- m/z 158 ([M-NO
]
): Direct cleavage of the C-N bond.
- m/z 143: Subsequent loss of the methyl group from the methoxy functionality.

Experimental Protocol: Preparation & Validation

To ensure the spectral data above is reproducible, the following protocol is recommended. This method maximizes the yield of the 8-nitro isomer over the 6-nitro isomer.

Step-by-Step Methodology:

- Dissolution: Dissolve 7-methoxyisoquinoline (1.0 eq) in concentrated H
SO
(10 vol) at 0°C.
- Nitration: Add KNO
(1.05 eq) portion-wise over 30 minutes, maintaining temperature < 5°C.
 - Why: Controlling temperature prevents dinitration and degradation.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
- Quenching: Pour the reaction mixture onto crushed ice/NH
OH (pH adjustment to ~9).
- Extraction: Extract with CH
Cl
(3x).
- Purification: The crude solid contains a mixture of 8-nitro (major) and 6-nitro (minor).

- Separation: Flash column chromatography (SiO₂); Gradient elution 0-5% MeOH in DCM.
- Validation: The 8-nitro isomer elutes second (more polar due to dipole moment) or is separated by fractional crystallization from ethanol.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 820619, **7-Methoxy-8-nitroisoquinoline**. Retrieved from [[Link](#)]
- Weissberger, A., & Taylor, E. C. (Eds.). The Chemistry of Heterocyclic Compounds, Isoquinolines. John Wiley & Sons. [[1](#)][[2](#)] (Provides foundational data on isoquinoline nitration regioselectivity and spectral indices).
- European Chemicals Agency (ECHA). Registration Dossier: **7-methoxy-8-nitroisoquinoline**. [[3](#)][[2](#)] Retrieved from [[Link](#)]
- SpectraBase. Spectral Data for Nitroisoquinoline Derivatives. John Wiley & Sons. [[1](#)][[2](#)] (Reference for general fragmentation patterns of nitro-isoquinolines).

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Sources

- [1. youtube.com](https://www.youtube.com) [[youtube.com](#)]
- [2. 7-Methoxy-8-nitroisoquinoline | C₁₀H₈N₂O₃ | CID 820619 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- [3. 5-Nitroisoquinoline | C₉H₆N₂O₂ | CID 69085 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
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